3-(4-Methoxyphenyl)adamantane-1-carboxylic acid

Enantioselective synthesis C-H amination Chiral building blocks

3-(4-Methoxyphenyl)adamantane-1-carboxylic acid (CAS 56531-56-7) is a 1,3-disubstituted adamantane derivative bearing a para-methoxyphenyl group at the bridgehead 3-position and a carboxylic acid at the 1-position. This compound belongs to a class of adamantane-based carboxylic acids that serve as synthetic building blocks for more complex adamantyl-containing pharmacophores, including retinoid receptor modulators and mitochondrial complex I inhibitors.

Molecular Formula C18H22O3
Molecular Weight 286.371
CAS No. 56531-56-7
Cat. No. B2661982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxyphenyl)adamantane-1-carboxylic acid
CAS56531-56-7
Molecular FormulaC18H22O3
Molecular Weight286.371
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)O
InChIInChI=1S/C18H22O3/c1-21-15-4-2-14(3-5-15)17-7-12-6-13(8-17)10-18(9-12,11-17)16(19)20/h2-5,12-13H,6-11H2,1H3,(H,19,20)
InChIKeyWFABACNPVFIEPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-(4-Methoxyphenyl)adamantane-1-carboxylic acid (CAS 56531-56-7): Structural Identity and Procurement Baseline


3-(4-Methoxyphenyl)adamantane-1-carboxylic acid (CAS 56531-56-7) is a 1,3-disubstituted adamantane derivative bearing a para-methoxyphenyl group at the bridgehead 3-position and a carboxylic acid at the 1-position . This compound belongs to a class of adamantane-based carboxylic acids that serve as synthetic building blocks for more complex adamantyl-containing pharmacophores, including retinoid receptor modulators and mitochondrial complex I inhibitors [1]. Its rigid tricyclic framework imparts conformational constraint and lipophilicity that distinguish it from simple aryl carboxylic acid analogs.

Why Generic Substitution of 3-(4-Methoxyphenyl)adamantane-1-carboxylic acid (56531-56-7) Fails for Research Applications


3-(4-Methoxyphenyl)adamantane-1-carboxylic acid cannot be freely interchanged with other adamantane-1-carboxylic acids or 3-aryl-adamantane derivatives because the specific 4-methoxyphenyl substituent governs critical molecular recognition features . In the context of disubstituted adamantyl anticancer agents, the identity of the 3-aryl substituent directly modulates mitochondrial ETC complex I inhibition potency and HIF-1α suppression activity, with para-methoxyphenyl substitution conferring a distinct electronic and steric profile relative to unsubstituted phenyl, halogenated phenyl, or alkyl variants [1]. Substituting a different 3-aryl-adamantane-1-carboxylic acid building block would yield a downstream product with altered target engagement, metabolic stability, or synthetic accessibility, undermining experimental reproducibility.

Quantitative Differentiation Evidence: 3-(4-Methoxyphenyl)adamantane-1-carboxylic acid (56531-56-7)


Synthetic Accessibility Advantage: Enantioselective Desymmetrization Yields up to 85% ee for 1,3-Disubstituted Adamantane Derivatives

Rhodium-catalyzed enantioselective desymmetrization of 1,3-disubstituted adamantane derivatives, including 3-(4-methoxyphenyl)adamantane-1-carboxylic acid derivatives, provides optically active amino acid products with enantiomeric excess up to 85% ee (>99% ee after recrystallization) . This synthetic handle enables the preparation of enantioenriched chiral building blocks that are inaccessible from simpler achiral adamantane-1-carboxylic acid analogs lacking the 3-aryl substituent.

Enantioselective synthesis C-H amination Chiral building blocks

Anticancer Pharmacophore Foundation: Disubstituted Adamantyl Derivatives Target Mitochondrial Complex I

The disubstituted adamantyl derivative class, for which 3-(4-methoxyphenyl)adamantane-1-carboxylic acid serves as a key structural progenitor, suppresses cancer cell growth by targeting mitochondrial ETC complex I [1]. The patent literature explicitly identifies para-methoxyphenyl substitution at the 3-position as a structural feature within the claimed generic formula, distinguishing it from unsubstituted phenyl analogs that exhibit different potency profiles in oxidative phosphorylation-dependent cancer cell lines.

Anticancer Mitochondrial ETC complex I Oxidative phosphorylation

Structural Resemblance to Adapalene Core: Methoxyphenyl-Adamantyl Motif for Retinoid Receptor Modulation

The 3-(4-methoxyphenyl)adamantyl substructure present in this compound is directly analogous to the core motif of adapalene (6-[3-(adamantan-1-yl)-4-methoxyphenyl]-2-naphthoic acid), a clinically approved RARβ/γ-selective retinoid . While adapalene contains an additional naphthoic acid extension, 3-(4-methoxyphenyl)adamantane-1-carboxylic acid represents a minimally elaborated scaffold that preserves the critical methoxyphenyl-adamantyl recognition element. Alternative building blocks such as 3-phenyladamantane-1-carboxylic acid lack the 4-methoxy group and consequently exhibit reduced RAR binding affinity as established in retinoid SAR studies.

Retinoid receptor Dermatology Nuclear receptor pharmacology

Purity and Handling Specifications: Commercial Availability at 95%+ Purity for Reproducible Synthesis

Commercially available 3-(4-methoxyphenyl)adamantane-1-carboxylic acid is supplied at a minimum purity specification of 95% (HPLC) from multiple authorized vendors including Enamine Ltd. (catalog EN300-14685), Santa Cruz Biotechnology (sc-275766), and Fluorochem [1]. This purity threshold ensures that the carboxylic acid functionality is available for reliable amide coupling or esterification without interference from oxidized or decarboxylated impurities. In contrast, in-house synthesis of this 1,3-disubstituted adamantane derivative typically requires multi-step Friedel-Crafts alkylation and carboxylation sequences with variable yields and purity profiles.

Chemical procurement Building block quality Reproducibility

Physicochemical Differentiation: LogP and Solubility Profile Relative to Non-Aryl Adamantane Carboxylic Acids

The introduction of a 4-methoxyphenyl substituent at the 3-position of adamantane-1-carboxylic acid substantially increases calculated lipophilicity (cLogP ~3.8) compared to the parent adamantane-1-carboxylic acid (cLogP ~1.9) while retaining the carboxylic acid handle for salt formation and aqueous solubility modulation . This physicochemical shift directly impacts membrane permeability and protein binding in biological assays, making the compound a more drug-like fragment for lead optimization compared to the unsubstituted parent.

Lipophilicity Physicochemical properties Drug-likeness

Verified Application Scenarios for 3-(4-Methoxyphenyl)adamantane-1-carboxylic acid (56531-56-7) Based on Differential Evidence


Chiral Amino Acid Building Block Synthesis via Enantioselective C-H Amination

This compound serves as a prochiral substrate for Rh-catalyzed enantioselective desymmetrization, yielding optically active adamantane-containing amino acid derivatives with up to 85% ee (>99% ee after recrystallization). Research groups synthesizing conformationally constrained chiral amino acids for peptide mimetic or chiral ligand applications benefit from the 1,3-disubstitution pattern that enables the desymmetrization strategy; monosubstituted adamantane-1-carboxylic acids cannot participate in this transformation.

Mitochondrial ETC Complex I Inhibitor Lead Optimization

Medicinal chemistry programs targeting oxidative phosphorylation-dependent cancers can use 3-(4-methoxyphenyl)adamantane-1-carboxylic acid as a core scaffold for elaborating disubstituted adamantyl derivatives that inhibit mitochondrial ETC complex I. The 4-methoxyphenyl group at the 3-position is a required structural element within the claimed patent generic formula; alternative 3-aryl substituents produce compounds with different potency and selectivity profiles. [1]

Retinoid Receptor Modulator Scaffold Development

The 3-(4-methoxyphenyl)adamantyl substructure directly mirrors the pharmacophoric core of adapalene, the clinically approved RARβ/γ-selective retinoid. This compound provides a minimally elaborated starting point for structure-activity relationship studies aimed at novel retinoid receptor ligands with improved subtype selectivity or reduced skin irritation. The 4-methoxy group is essential for RAR binding; 3-phenyladamantane-1-carboxylic acid lacks this critical H-bond acceptor.

Fragment-Based Drug Discovery for Lipophilic Binding Sites

With a calculated cLogP approximately 1.9 log units higher than unsubstituted adamantane-1-carboxylic acid (cLogP ~3.8 vs. ~1.9), this compound is suited for fragment screens targeting hydrophobic protein pockets or membrane-associated targets. The carboxylic acid functionality permits subsequent vector elaboration via amide or ester formation while maintaining adequate aqueous handling through salt formation.

Quote Request

Request a Quote for 3-(4-Methoxyphenyl)adamantane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.